molecular formula C13H24N2O2 B14034588 tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate

tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate

Cat. No.: B14034588
M. Wt: 240.34 g/mol
InChI Key: VCIWVIGZUGVCGC-UHFFFAOYSA-N
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Description

tert-Butyl (6-(aminomethyl)spiro[33]heptan-2-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2 It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane core with an aminomethyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene or a dihalide.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine and a halogenated spirocyclic intermediate.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate moiety through the reaction of the aminomethyl-spirocyclic intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the aminomethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the spirocyclic core or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.

Scientific Research Applications

tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used in studies to understand the biological activity of spirocyclic molecules and their interactions with biological targets.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but the spirocyclic structure often imparts unique binding properties that can enhance selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
  • tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
  • tert-Butyl (6-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl)carbamate

Uniqueness

tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the aminomethyl group can enhance its ability to form hydrogen bonds, potentially leading to stronger interactions with biological targets.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[6-(aminomethyl)spiro[3.3]heptan-2-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-13(7-10)4-9(5-13)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,16)

InChI Key

VCIWVIGZUGVCGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)CN

Origin of Product

United States

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